3-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole
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Overview
Description
3-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a phenoxy group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps. One common approach includes the following steps:
Formation of the Phenoxy Group: The reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxypropyl intermediate.
Triazole Ring Formation: The intermediate is then reacted with a suitable triazole precursor under controlled conditions to form the triazole ring.
Pyrazole Attachment:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrazole moiety.
Reduction: Reduction reactions can target the nitro group in the pyrazole ring, converting it to an amine.
Substitution: The phenoxy and triazole rings can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents and nucleophiles are typically employed under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: Explored for use as a pesticide or herbicide due to its bioactive properties.
Materials Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens or cancer cells. The triazole and pyrazole rings are known to interact with biological macromolecules, potentially leading to the inhibition of enzyme activity or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
- 3-[3-(4-chloro-2-methylphenoxy)propyl]-4-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole-5-thione
Uniqueness
The unique combination of the phenoxy, triazole, and pyrazole moieties in 3-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H19ClN6O3S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-5-[(4-nitropyrazol-1-yl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H19ClN6O3S/c1-12-8-13(18)5-6-15(12)27-7-3-4-16-20-21-17(22(16)2)28-11-23-10-14(9-19-23)24(25)26/h5-6,8-10H,3-4,7,11H2,1-2H3 |
InChI Key |
CEUQTMDKSCQUEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC2=NN=C(N2C)SCN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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